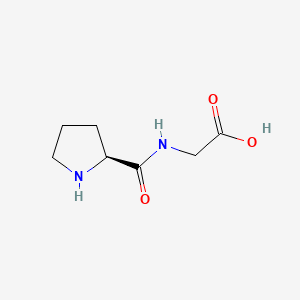

H-Pro-Gly-OH

Übersicht

Beschreibung

L-Prolylglycine is a dipeptide consisting of glycine and proline. It is an endogenous compound found in the brain and has been studied for its neuroprotective and nootropic properties. This compound is known for its ability to modulate brain-derived neurotrophic factor levels and influence the activity of insulin-like growth factor-1 and AMPA receptors .

Wissenschaftliche Forschungsanwendungen

L-Prolylglycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung in Peptidsynthese-Studien verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Modulation der Spiegel des Hirnnervenwachstumsfaktors (BDNF) und der Beeinflussung der neuronalen Aktivität.

Medizin: Untersucht wegen seiner potenziellen neuroprotektiven und nootropen Wirkungen, die bei der Behandlung neurodegenerativer Erkrankungen und kognitiver Störungen hilfreich sein könnten.

Industrie: Mögliche Anwendungen bei der Entwicklung von peptid-basierten Therapeutika und Nahrungsergänzungsmitteln.

5. Wirkmechanismus

L-Prolylglycin übt seine Wirkungen durch mehrere Mechanismen aus:

Modulation des Hirnnervenwachstumsfaktors (BDNF): L-Prolylglycin erhöht die BDNF-Spiegel in neuronalen Zellen und fördert so das neuronale Überleben und Wachstum.

Einfluss auf Insulin-ähnlichen Wachstumsfaktor-1 (IGF-1): Die Verbindung moduliert die Aktivität von IGF-1, das eine entscheidende Rolle bei der Gehirnentwicklung und -funktion spielt.

Modulation von AMPA-Rezeptoren: L-Prolylglycin wirkt als positiver Modulator von AMPA-Rezeptoren und verstärkt so die synaptische Übertragung und Plastizität.

Wirkmechanismus

Target of Action

Prolylglycine, also known as H-PRO-GLY-OH, primarily targets the brain-derived neurotrophic factor (BDNF) and modulates the activity of insulin-like growth factor-1 and AMPA receptors . These targets play a crucial role in neuronal growth, survival, and differentiation.

Mode of Action

Prolylglycine interacts with its targets by positively affecting the level of BDNF and modulating the activity of insulin-like growth factor-1 and AMPA receptors . This interaction results in mnemotropic and neuroprotective properties .

Biochemical Pathways

The biochemical pathways affected by Prolylglycine involve the modulation of activity of insulin-like growth factor-1 and AMPA receptors . The downstream effects include increased levels of BDNF in neuronal cells , which can lead to enhanced neuronal growth and survival.

Pharmacokinetics

The pharmacokinetics of Prolylglycine and its metabolites have been studied in rat blood plasma after single intravenous and intragastric administration . The parent drug undergoes intensive biotransformation; its metabolite cyclo-L-prolylglycine persists in the circulation more than twice as long as Prolylglycine and its plasma concentrations were higher by 50-70 times than the concentrations of the parent compound .

Result of Action

The molecular and cellular effects of Prolylglycine’s action include its positive effect on the level of BDNF and modulation of activity of insulin-like growth factor-1 and AMPA receptors . This leads to mnemotropic and neuroprotective properties . At the same time, Prolylglycine reduced the number of the early apoptotic cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Prolylglycine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the coupling of glycine and proline. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: While specific industrial production methods for L-Prolylglycine are not extensively documented, peptide synthesis techniques used in the pharmaceutical industry can be applied. These methods often involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides.

Analyse Chemischer Reaktionen

Reaktionstypen: L-Prolylglycin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate von L-Prolylglycin ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

L-Prolylglycin ist anderen Dipeptiden und nootropen Verbindungen ähnlich, wie zum Beispiel:

Piracetam: Beide Verbindungen haben nootrope Wirkungen, aber L-Prolylglycin ist stärker und hat eine größere Bandbreite an neuroprotektiven Aktivitäten.

N-Phenylacetyl-L-prolylglycinethylester (Noopept): Noopept ist ein synthetisches Analogon von L-Prolylglycin mit verbesserter Bioverfügbarkeit und Potenz. .

Einzigartigkeit: Die Fähigkeit von L-Prolylglycin, mehrere Signalwege zu modulieren, einschließlich BDNF und AMPA-Rezeptoren, macht es unter den nootropen Verbindungen einzigartig. Seine endogene Natur trägt ebenfalls zu seinem Sicherheitsprofil und seinen potenziellen therapeutischen Anwendungen bei.

Ähnliche Verbindungen:

- Piracetam

- N-Phenylacetyl-L-prolylglycinethylester (Noopept)

- Glycyl-L-prolin

Biologische Aktivität

Prolylglycine, a dipeptide formed from proline and glycine, has garnered attention in pharmacological research due to its potential neuroprotective and cognitive-enhancing properties. This article explores the biological activity of prolylglycine, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Prolylglycine exerts its effects primarily through modulation of neurochemical pathways. It is known to influence the activity of prolyl oligopeptidases (POP), enzymes that play a crucial role in the metabolism of neuropeptides. By inhibiting POP, prolylglycine may enhance the levels of neuropeptides that are vital for cognitive functions and memory retention .

Molecular Docking Studies

Molecular docking studies have indicated that prolylglycine and its derivatives can bind effectively to various target proteins involved in neuroprotection. For instance, the binding affinity of N-phenylacetyl-L-prolylglycine (Noopept) to prolyl hydroxylase 2 has been demonstrated, suggesting a mechanism through which it may exert hypoxia-inducible factor (HIF) activation and subsequent neuroprotective effects .

Therapeutic Applications

Prolylglycine and its derivatives have been investigated for their potential therapeutic applications in various neurological conditions:

- Cognitive Enhancement : Research indicates that prolylglycine can improve learning and memory processes. In animal models, it has been shown to enhance performance in tasks assessing cognitive function .

- Neuroprotection : Studies have demonstrated that prolylglycine exhibits neuroprotective properties in models of ischemia and neurodegeneration. For example, administration of N-phenylacetyl-L-prolylglycine ethyl ester (GVS-111) significantly reduced infarct volume following ischemic injury in rats .

Case Studies and Experimental Data

- Cognitive Effects : In a study involving rats subjected to scopolamine-induced amnesia, administration of prolylglycine derivatives resulted in prolonged retention times in conditioned passive avoidance tasks, indicating enhanced memory performance .

- Neuroprotective Effects : GVS-111 was administered post-ischaemically at a dose of 0.5 mg/kg/day. Results showed significant attenuation of cognitive deficits associated with brain ischemia, highlighting its potential as a therapeutic agent for stroke recovery .

- Safety Profile : A toxicity study on intranasal formulations containing N-phenylacetyl-L-prolylglycine revealed no significant local irritative effects or allergic responses in animal models, supporting its safety for potential clinical use .

Data Table: Summary of Key Findings on Prolylglycine

Eigenschaften

IUPAC Name |

2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKSNIBMTUYWSH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317124 | |

| Record name | L-Prolylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2578-57-6 | |

| Record name | L-Prolylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Prolylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROLYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42521I3FYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prolylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.